molecular formula C7H12O4 B038299 Methyl 4-hydroxyoxane-4-carboxylate CAS No. 115996-72-0

Methyl 4-hydroxyoxane-4-carboxylate

Cat. No.: B038299
CAS No.: 115996-72-0
M. Wt: 160.17 g/mol
InChI Key: YMKUGBABAIVMLG-UHFFFAOYSA-N
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Description

Methyl 4-hydroxyoxane-4-carboxylate is an organic compound with the molecular formula C8H14O4 It is a derivative of oxane, featuring a hydroxyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxyoxane-4-carboxylate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxyoxane-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxyoxane-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxyoxane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-hydroxyoxane-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(hydroxymethyl)oxane-4-carboxylate
  • Ethyl 4-hydroxyoxane-4-carboxylate
  • Methyl 4-oxooxane-4-carboxylate

Uniqueness

Methyl 4-hydroxyoxane-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and ester groups allow for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Methyl 4-hydroxyoxane-4-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, research findings, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxane structure, which contributes to its unique chemical properties. The molecular formula for this compound is C6H10O4C_6H_{10}O_4. Its structure includes a hydroxyl group and a carboxylate moiety, which are essential for its biological interactions.

2. Antioxidant Properties

The antioxidant capacity of related compounds has been explored extensively. For instance, various hydroxy derivatives have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases including cancer and neurodegenerative disorders .

3. Anticancer Potential

The anticancer properties of methylated compounds have gained attention in recent research. Methylation can enhance the biological activity of certain molecules by improving their stability and bioavailability. For instance, studies on methylated analogues of natural products have shown increased potency against cancer cell lines, suggesting that methylation may be a viable strategy for developing new anticancer agents .

Case Studies

  • Hepatitis B Virus Inhibition : A study on methyl derivatives indicated that certain compounds could significantly inhibit HBV replication in vitro. The mechanism appears to involve interference with viral polymerase activity .
  • Oxidative Stress Reduction : In a cellular model, the application of hydroxy derivatives was shown to reduce ROS levels significantly, indicating potential use in therapies aimed at oxidative stress-related conditions .
  • Methylation Effects : Research has demonstrated that introducing methyl groups into the structure of bioactive compounds can enhance their efficacy against various biological targets, including cancer cells .

Data Table: Summary of Biological Activities

Activity Type Compound Effect Concentration
AntiviralMethyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylateInhibition of HBV replication10 µM
AntioxidantHydroxy derivativesReduction of ROS levelsVaries
AnticancerMethylated analoguesIncreased cytotoxicity against cancer cellsVaries

Properties

IUPAC Name

methyl 4-hydroxyoxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4/c1-10-6(8)7(9)2-4-11-5-3-7/h9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKUGBABAIVMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40551344
Record name Methyl 4-hydroxyoxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115996-72-0
Record name Methyl 4-hydroxyoxane-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40551344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-hydroxyoxane-4-carboxylate
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